Bis(1-Naphtyl)silan
Description
Foundational Principles of Organosilicon Chemistry
Organosilicon chemistry is the study of compounds containing at least one silicon-carbon (Si-C) bond. wikipedia.org The first organosilicon compound, tetraethylsilane, was synthesized in 1863 by Charles Friedel and James Crafts. numberanalytics.com The field was further pioneered by Frederic S. Kipping in the early 20th century. wikipedia.org
The fundamental difference between carbon and silicon lies in their atomic properties. Silicon is in the same group as carbon in the periodic table but is less electronegative (1.90 for Si vs. 2.55 for C) and has a larger atomic radius. This results in a longer and weaker Si-C bond compared to a C-C bond. wikipedia.org The Si-C bond is also polarized towards the carbon atom. wikipedia.org Unlike carbon, which readily forms stable double and triple bonds, silicon's double bonds (silenes, Si=C) and triple bonds (silynes, Si≡C) are generally laboratory curiosities and not as common. wikipedia.org
Most organosilicon compounds feature tetracoordinate silicon with a tetrahedral geometry, similar to sp³ hybridized carbon. iust.ac.ir However, the accessibility of d-orbitals in silicon allows for the formation of hypervalent species, such as pentacoordinated and hexacoordinated silicon, which is a key distinction from carbon chemistry. The high energy of the silicon-oxygen (Si-O) bond is another defining feature, leading to the formation of stable siloxanes (Si-O-Si), which are the backbone of silicone polymers. wikipedia.orgiloencyclopaedia.org
Organosilicon compounds have found widespread applications in various sectors, including materials science (as coatings, sealants, and adhesives), pharmaceuticals (as drug carriers and in synthesis), and electronics. numberanalytics.comiust.ac.ir Their thermal stability, chemical inertness, and flexibility make them valuable in advanced material design. iust.ac.ir
Structural and Electronic Characteristics of Aryl-Substituted Hydrosilanes
Aryl-substituted hydrosilanes are a class of organosilicon compounds where at least one aryl group (e.g., phenyl, naphthyl) and one hydrogen atom are directly bonded to a silicon center. The nature of the aryl substituent significantly influences the molecule's structural and electronic properties.
The properties of some aryl-substituted silanes are summarized in the table below.
| Compound Name | Formula | Key Feature | Reference |
| Phenylsilane (B129415) | C₆H₅SiH₃ | Basic aryl-substituted hydrosilane. | acs.org |
| Diphenylsilane | (C₆H₅)₂SiH₂ | A common reductant in hydrosilylation reactions. | acs.org |
| (1-Naphthyl)phenylsilane | (C₁₀H₇)(C₆H₅)SiH₂ | An example of a mixed aryl-substituted silane (B1218182) used in asymmetric hydrosilylation. | acs.org |
| Bis(p-tolyl)silane | (CH₃C₆H₄)₂SiH₂ | An aryl-substituted silane with electron-donating methyl groups. | tandfonline.com |
Historical Development and Contemporary Significance of Naphthyl-Containing Organosilanes
The study of naphthyl-containing organosilanes, such as the naphthyltrichlorosilanes, dates back to at least the mid-20th century. acs.org These compounds have been instrumental in advancing the understanding of structure-property relationships in organosilicon chemistry. The naphthyl group, with its extended π-system, serves as a useful chromophore and a sterically demanding substituent.
Historically, research has focused on the synthesis and fundamental reactivity of these compounds. For example, the synthesis of various bis(methylphenylsilyl)naphthalenes and their subsequent conversion to bis(chloromethylphenylsilyl)naphthalenes were reported as monomers for polysilanes. oup.com
In contemporary research, naphthyl-containing organosilanes are significant for several reasons:
Chiral Ligands and Auxiliaries: The steric bulk and defined structure of the naphthyl group make it a valuable component in the design of chiral silanes. Optically active silanes with naphthyl substituents have been synthesized and used in stereochemical studies, where the intense π-π interactions of the naphthyl groups can be observed. researchgate.net For instance, (1-naphthyl)phenylsilane has been employed as an effective silane in rhodium-catalyzed asymmetric hydrosilylation of ketones. acs.org
Materials Science: Polymers containing naphthylsilyl units have been investigated for their photophysical properties. The incorporation of the naphthylene moiety into a polysilane backbone can influence the polymer's electronic and optical characteristics. oup.com
Mechanistic Studies: The well-defined structure of naphthyl-substituted silanes makes them excellent model compounds for mechanistic investigations. For example, they have been used to study carbene insertion reactions into Si-H bonds for the creation of silicon-stereogenic centers. escholarship.org The steric demand of the 1-naphthyl group was noted as being important for achieving high enantioselectivity in certain reactions. escholarship.org
The development of synthetic methods to access these compounds continues to be an active area of research, with techniques like dehydrogenative coupling and metal-catalyzed silylation being explored. researchgate.net The unique combination of steric and electronic properties conferred by the naphthyl group ensures that these organosilanes will remain a subject of interest in both fundamental and applied chemistry.
Structure
2D Structure
Properties
Molecular Formula |
C20H14Si |
|---|---|
Molecular Weight |
282.4 g/mol |
InChI |
InChI=1S/C20H14Si/c1-3-11-17-15(7-1)9-5-13-19(17)21-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H |
InChI Key |
RNVPYUHOBSBKSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2[Si]C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Methodologies for the Synthesis and Chemical Derivatization of Bis 1 Naphthyl Silane Architectures
Synthetic Pathways to Bis(1-Naphthyl)silane and Analogues
The creation of carbon-silicon (C-Si) bonds is fundamental to the synthesis of organosilicon compounds like bis(1-naphthyl)silane. d-nb.infonih.gov Several powerful methods have been developed to achieve this, each with its own advantages and applications.
Metal-catalyzed hydrosilylation is a highly effective and atom-economical method for forming C-Si bonds. d-nb.infonih.gov This process involves the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. nih.gov Transition metals like rhodium, iridium, palladium, and copper are commonly used as catalysts. d-nb.inforesearchgate.net For instance, rhodium complexes have been utilized in the asymmetric hydrosilylation of ketones and aldehydes to produce optically active silanes. oup.com More recently, copper-catalyzed hydrosilylation of terminal allenes has been shown to be a highly regio- and stereoselective method for producing (E)-allylsilanes. d-nb.info
The choice of catalyst and ligands is crucial for controlling the selectivity of the reaction. For example, in the synthesis of silicon-stereogenic silanes, dirhodium(II) carboxylates have been used to catalyze the enantioselective insertion of diarylcarbenes into Si-H bonds. nsf.gov Similarly, iridium and rhodium catalytic systems have been developed for the intramolecular silylation of C(sp³)–H bonds to create 1-silaacenaphthenes, demonstrating broad substrate scope and high functional group tolerance. rsc.org
| Catalyst System | Reaction Type | Substrates | Product Type | Key Features |
|---|---|---|---|---|
| [Rh(COD)Cl]₂ / Josiphos | Asymmetric Hydrosilylation | Dihydrosilanes, Terminal Alkenes | Cyclosilanes with Si-stereocenters | Forms chiral C(sp²)-Si bonds. researchgate.net |
| Copper(I) complex | Regio- and Stereoselective Hydrosilylation | Terminal Allenes | (E)-allylsilanes | Mild reaction conditions, broad substrate scope. d-nb.info |
| Dirhodium(II) carboxylates | Enantioselective Si-H Insertion | Prochiral Silanes, Diazo Compounds | Silicon-Stereogenic Silanes | High yields and enantioselectivities. nsf.gov |
| [Ir(cod)OMe]₂ / Diamine or Rh/Phosphine (B1218219) | Intramolecular C(sp³)–H Silylation | Monohydrosilanes | 1-Silaacenaphthenes | High functional group tolerance. rsc.org |
Nucleophilic substitution at a silicon center is a classic and versatile method for forming C-Si bonds. slideshare.netsolubilityofthings.com This approach typically involves the reaction of an organometallic nucleophile, such as a Grignard or organolithium reagent, with a halosilane. oup.com For instance, to synthesize dimethyl(1-naphthyl)silane, 1-bromonaphthalene (B1665260) can be treated with t-butyllithium to form 1-naphthyllithium, which then reacts with chlorodimethylsilane. acs.org
The stereochemistry of these reactions can be controlled to produce optically active silanes. oup.com For example, the diastereoselective ring-opening of 1,3-dioxa-2-silacycloheptanes bearing a chiral auxiliary with Grignard reagents, followed by reduction, can yield optically active silanes with high enantiomeric excess. oup.com The choice of solvent and reaction temperature can significantly impact the stereoselectivity of the substitution. acs.org Lowering the reaction temperature and using less polar solvents can help suppress racemization. acs.org
Dehydrocoupling is a powerful reaction that forms Si-Si or Si-heteroatom bonds with the elimination of hydrogen gas (H₂). pbworks.com This method is particularly useful for the synthesis of polysilanes, which have interesting electronic and optical properties. pbworks.comuvm.edu Transition metal catalysts, often from Group 4, are typically required to facilitate this reaction. pbworks.com
Dehydrocoupling can also be used to form Si-N bonds by reacting a silane (B1218182) with an amine. researchgate.net This heterodehydrocoupling is a complementary method to traditional techniques for creating aminosilanes and silylamines. researchgate.net Furthermore, condensation reactions, such as the hydrolysis of alkoxysilanes, are employed to synthesize organosilanetriols. acs.org Controlled hydrolysis of bis(trimethoxysilyl) precursors in a biphasic medium can yield stable α,ω-bis-silanetriols. acs.org
Nucleophilic Substitution Reactions at Silicon Centers
Strategic Approaches for Bis(1-Naphthyl)silane Synthesis
The successful synthesis of bis(1-naphthyl)silane and its derivatives often requires careful optimization of reaction conditions and the development of novel precursors to achieve high yields and selectivity.
Optimizing reaction parameters is crucial for maximizing the yield and selectivity of a desired product. Key parameters include the choice of catalyst, ligand, solvent, temperature, and reaction time. For example, in the nickel-catalyzed desymmetrizing carbonyl-ene reaction of bis(methallyl)silanes, screening different nickel salts and ligands was essential to improve the yield and diastereoselectivity of the resulting chiral δ-hydroxy silanes. nih.govrsc.org Increasing the amount of the silane substrate and extending the reaction time further enhanced the yield. nih.govrsc.org
In the synthesis of α-aminosilanes via a visible-light-mediated three-component radical cross-coupling, the choice of photocatalyst and solvent was found to be critical. d-nb.info The use of a specific iridium-based photocatalyst in hexafluoroisopropanol (HFIP) solvent gave the highest yield, while other catalysts and solvents resulted in significantly lower conversions. d-nb.info
| Reaction | Optimized Parameter | Effect | Reference |
|---|---|---|---|
| Nickel-catalyzed carbonyl-ene reaction | Ligand and Metal Counterion | Improved yield and diastereoselectivity. | nih.govrsc.org |
| Nickel-catalyzed carbonyl-ene reaction | Substrate amount and reaction time | Enhanced yield. | nih.govrsc.org |
| Photocatalytic α-aminosilane synthesis | Photocatalyst and Solvent | Crucial for high product yield. | d-nb.info |
| Nucleophilic substitution for chiral disilanes | Solvent Polarity and Temperature | Suppressed racemization and improved stereoselectivity. | acs.org |
The development of novel precursors is a key strategy for accessing new silane architectures. Regioisomeric naphthalene-based bis(hydrosilanes) have been synthesized as precursors for bis(silylium) ions, which are highly reactive species. nih.govresearchgate.net The synthesis of these precursors often involves multi-step procedures starting from compounds like 1-bromonaphthalene. acs.org
Functional group interconversion (FGI) is a fundamental concept in organic synthesis that involves converting one functional group into another. slideshare.netsolubilityofthings.comnumberanalytics.comic.ac.ukimperial.ac.uk This allows for the strategic modification of molecules to access a wider range of derivatives. slideshare.netnumberanalytics.com For example, an optically active five-membered cyclic silicon compound, (S)-2-(1-naphthyl)-2-phenyl-5,5-dimethyl-1-oxa-2,5-disilacyclopentane, was synthesized through intramolecular hydrosilylation of a vinyl-substituted disiloxane (B77578) precursor. acs.org This cyclic compound could then be used in ring-opening polymerizations to create optically active polysiloxanes. acs.org Similarly, the cleavage of a silicon-naphthyl bond with bromine can be used to selectively functionalize disilanes. acs.org
Optimization of Reaction Parameters for Enhanced Selectivity and Yield
Post-Synthetic Chemical Modifications and Elaborations
The reactivity of bis(1-naphthyl)silane and its derivatives offers a versatile platform for the construction of more complex and functionally diverse organosilicon compounds. Post-synthetic modifications can be broadly categorized into transformations involving the silicon-hydrogen (Si-H) bond and derivatization of the naphthyl rings.
The Si-H bond in bis(1-naphthyl)silane and related structures is a key functional group that readily participates in a variety of chemical transformations. This reactivity allows for the introduction of new substituents at the silicon center, leading to a wide array of derivatives with tailored electronic and steric properties.
Hydrosilylation, the addition of a Si-H bond across a multiple bond, is a fundamental transformation. While specific studies on bis(1-naphthyl)silane are not extensively detailed in the provided context, the general reactivity of dihydrosilanes is well-established. For instance, dihydrosilanes with a 2-naphthyl group have been shown to undergo asymmetric hydrosilylation with alkenes, yielding chiral organosilanes with high enantioselectivity. rsc.org This suggests that bis(1-naphthyl)silane could similarly serve as a precursor to chiral silicon-containing molecules. The reactivity of hydrosilanes is influenced by the substituents on the silicon atom, with the general order being RSiH₃ > R₂SiH₂ > R₃SiH. rsc.org
Dehydrogenative coupling is another significant reaction pathway for Si-H bonds. This process, often catalyzed by transition metals, involves the reaction of a silane with a proton source, such as water or an alcohol, to form a new Si-O or Si-C bond with the liberation of hydrogen gas. nih.gov For example, the Si-H bond in certain silanes can be converted to a Si-OH group through dehydrogenative coupling with water in the presence of a palladium catalyst. nih.gov The reaction of silanes with metal complexes, such as zirconocene (B1252598) and titanocene (B72419) derivatives, can also lead to the formation of metal-silyl species and the evolution of hydrogen, indicating the activation of the Si-H bond. cdnsciencepub.com
Oxidation of the Si-H bond provides a direct route to silanols (Si-OH). This transformation can be achieved using various oxidizing agents. acs.org Engineered enzymes, such as cytochrome P450 variants, have also been shown to hydroxylate Si-H bonds in various silanes, demonstrating a biocatalytic approach to silanol (B1196071) synthesis. acs.org
Insertion reactions into the Si-H bond represent a powerful method for C-Si bond formation. Metal-catalyzed carbene insertion into the Si-H bonds of prochiral silanes has been utilized to create silicon-stereogenic silanes with high enantioselectivity. researchgate.netescholarship.org The choice of metal catalyst, such as those based on iridium or ruthenium, and the steric properties of the silane substituents are crucial for achieving high yields and stereocontrol. escholarship.org
Furthermore, the Si-H bond can undergo borylation reactions. The selective monoborylation of dihydrosilane Si-H bonds has been achieved using iridium or nickel catalysts, yielding hydrosilylboronates. rsc.org These silylboronates can then act as silicon nucleophiles in subsequent transition-metal-catalyzed reactions. rsc.org
Table 1: Representative Transformations at the Silicon-Hydrogen Bond
| Reaction Type | Reagents/Catalyst | Product Type | Ref. |
| Asymmetric Hydrosilylation | Alkenes, Rhodium catalyst | Chiral Monohydrosilanes | rsc.org |
| Dehydrogenative Coupling | Water, Pd/C | Silanols | nih.gov |
| Oxidation | Oxidizing agents, P450 enzymes | Silanols | acs.orgacs.org |
| Carbene Insertion | Diazo compounds, Ir or Ru catalysts | α-Silylated Esters | researchgate.netescholarship.org |
| Borylation | B₂(pin)₂, Ir or Ni catalysts | Hydrosilylboronates | rsc.org |
Derivatization of Naphthyl Moieties for Tailored Structures
The naphthyl groups in bis(1-naphthyl)silane provide another avenue for structural modification, allowing for the fine-tuning of the molecule's properties. The aromatic nature of the naphthyl rings makes them amenable to various electrophilic substitution and metal-mediated coupling reactions.
The functionalization of naphthyl groups is a well-established strategy in organic synthesis. For example, the introduction of a dimethylamino moiety into a naphthyl ring, as seen in dansyl derivatives, can enhance protonation during mass spectrometry analysis. google.com The use of derivatizing agents like R(-)-1-(1-Naphthyl)ethylisocyanate allows for the resolution of chiral alcohols, thiols, and amines through the formation of diastereomeric derivatives. greyhoundchrom.com
In the context of organosilicon chemistry, the derivatization of naphthyl groups attached to silicon can be used to create materials with specific properties. For instance, naphthyl groups have been incorporated into silsesquioxane structures to introduce luminescent and self-organization properties. mdpi.com The synthesis of these materials often involves the reaction of a chlorosilane bearing the desired functionalized naphthyl group with a silanolate precursor. mdpi.com
Furthermore, methods have been developed for the direct functionalization of naphthyl groups in related organometallic complexes. Cyclopalladation of ligands containing a 1-substituted naphthyl group can occur at the second peri position (the 8-position), which can then be used for subsequent reactions, such as the synthesis of N-alkylquinolines. capes.gov.br While not directly demonstrated on bis(1-naphthyl)silane itself, these methodologies suggest potential pathways for the selective functionalization of its naphthyl rings.
Recent advances have also shown that substrates with naphthyl groups are well-tolerated in deboronative cross-coupling reactions to form organosilanes from benzylboronates. rsc.org This indicates the robustness of the naphthyl moiety under certain cross-coupling conditions and its utility as a building block for more complex silicon-containing architectures.
Table 2: Examples of Naphthyl Moiety Derivatization in Related Systems
| Derivatization Strategy | Reagent/Method | Purpose/Application | Ref. |
| Introduction of Amino Groups | Dansyl chloride | Enhanced mass spectrometry detection | google.com |
| Chiral Derivatization | R(-)-1-(1-Naphthyl)ethylisocyanate | Resolution of chiral compounds | greyhoundchrom.com |
| Incorporation into Polymers | Naphthyl-functionalized chlorosilanes | Luminescent and self-organizing materials | mdpi.com |
| Cyclopalladation | Palladium complexes | Synthesis of heterocyclic compounds | capes.gov.br |
| Cross-Coupling | Benzylboronates, KOtBu | Synthesis of functionalized organosilanes | rsc.org |
Advanced Spectroscopic and Structural Elucidation of Bis 1 Naphthyl Silane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone of molecular structure determination, providing detailed information about the chemical environment of specific nuclei. For bis(1-naphthyl)silane and its derivatives, ¹H, ¹³C, and ²⁹Si NMR each offer a unique window into the molecule's composition.
Proton NMR (¹H NMR) is instrumental in defining the structure of the organic ligands attached to the silicon atom. In bis(1-naphthyl)silane, the aromatic protons of the two naphthyl groups and the protons directly bonded to the silicon atom (Si-H) give rise to characteristic signals.
The aromatic region of the ¹H NMR spectrum is typically complex due to the multiple, distinct proton environments on the naphthyl rings. These protons appear as a series of multiplets, and their specific chemical shifts and coupling patterns are crucial for confirming the 1-substitution pattern of the naphthyl groups. For instance, in derivatives like bis(2-naphthylmethyl)diphenylsilane, the aromatic protons exhibit multiplets in the range of δ 6.97-7.75 ppm. nih.gov
The Si-H proton signal is particularly diagnostic. Its chemical shift is sensitive to the electronic environment around the silicon atom. In many silanes, this signal appears as a singlet or a multiplet depending on coupling with other nuclei. For example, in some silane (B1218182) derivatives, the Si-H proton signal can be observed, and its integration helps in quantifying the number of such bonds.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in the naphthyl rings and any alkyl or other organic substituents will produce a distinct signal.
For bis(1-naphthyl)silane, the ¹³C NMR spectrum will show a series of signals in the aromatic region, typically between 120 and 140 ppm, corresponding to the different carbon environments within the naphthyl groups. oregonstate.edu The carbon atom directly attached to the silicon (ipso-carbon) often shows a characteristic chemical shift. For example, in bis(2-naphthylmethyl)diphenylsilane, the carbon signals appear over a range from δ 21.92 to 136.11 ppm, delineating the various carbon atoms in the naphthyl and phenyl groups. nih.gov The analysis of these shifts, sometimes aided by two-dimensional NMR techniques like HSQC and HMBC, allows for the unambiguous assignment of each carbon atom in the structure. nih.gov
Silicon-29 NMR (²⁹Si NMR) spectroscopy is a powerful and direct probe of the silicon nucleus and its immediate coordination sphere. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it.
For bis(1-naphthyl)silane, the ²⁹Si NMR spectrum would be expected to show a single resonance, confirming the presence of a single silicon environment. The chemical shift value provides insight into the electronic shielding of the silicon atom. For diarylsilanes, these shifts can vary significantly based on the other groups attached to the silicon. For example, the ²⁹Si chemical shifts for some diarylsilanes have been reported in the range of -5.61 to 14.79 ppm. In hypervalent silicates containing naphthyl groups, ²⁹Si NMR shifts can be found in regions characteristic of five-coordinate silicon, such as -26.84 ppm. open.ac.uk The precise chemical shift is a valuable parameter for comparing related structures and understanding electronic effects.
Carbon-13 (¹³C) NMR for Carbon Framework Analysis
Vibrational Spectroscopy for Bond Characterization
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of molecules, which are directly related to the types and strengths of chemical bonds.
FTIR spectroscopy is particularly useful for identifying characteristic functional groups. In bis(1-naphthyl)silane, the most prominent and diagnostic absorption band is that of the Si-H stretching vibration. This strong band typically appears in the region of 2080-2280 cm⁻¹. gelest.com The exact frequency is sensitive to the electronegativity of the other substituents on the silicon atom. gelest.com For instance, in amorphous silicon, Si-H stretching bands are observed between 2000 and 2150 cm⁻¹. gelest.comiphy.ac.cn
Other important bands in the FTIR spectrum of bis(1-naphthyl)silane include the aromatic C-H stretching vibrations, which are typically observed above 3000 cm⁻¹, and the characteristic C=C stretching vibrations of the aromatic naphthyl rings, which appear in the 1400-1600 cm⁻¹ region. acs.org Si-C bond vibrations can also be observed at lower frequencies.
Raman spectroscopy provides complementary information to FTIR. While strong dipole moment changes lead to intense FTIR bands, changes in polarizability result in strong Raman signals. For molecules with a center of symmetry, certain vibrations may be exclusively Raman active.
In the Raman spectrum of bis(1-naphthyl)silane, the aromatic ring vibrations are often prominent. The Si-H stretching vibration is also Raman active and can be found in a similar region as in the FTIR spectrum (around 2050-2175 cm⁻¹). s-a-s.org The study of bis(2,2'-biphenylene)silane, a related compound, shows that vibrational modes are often delocalized over the entire molecule. acs.org Raman spectroscopy can also be a powerful tool for studying the interaction of silanes with surfaces, for example, through surface-enhanced Raman scattering (SERS), which can reveal information about the orientation and bonding of the molecule on a metal surface. kpi.ua
Fourier Transform Infrared (FTIR) Spectroscopy
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. In the study of organosilicon compounds like bis(1-naphthyl)silane, electron impact (EI) mass spectrometry is commonly employed. The process involves bombarding the molecule with high-energy electrons, which ejects an electron from the molecule to form a positively charged molecular ion (M+•). chemguide.co.uk This molecular ion is often energetically unstable and undergoes fragmentation into smaller, characteristic charged fragments and neutral radicals. chemguide.co.uk
The mass spectrum plots the relative abundance of these ions against their mass-to-charge ratio (m/z). The peak with the highest m/z value typically corresponds to the molecular ion, directly providing the molecular weight of the compound. For bis(1-naphthyl)silane, the molecular ion peak would confirm its molecular formula.
The fragmentation of diarylsilanes is influenced by the stability of the resulting ions and radicals. psu.edu Common fragmentation pathways include the cleavage of bonds adjacent to the silicon atom. The analysis reveals characteristic losses, such as the loss of a hydrogen atom from the silane group or the cleavage of a silicon-carbon bond, resulting in the loss of a naphthyl group. psu.edumdpi.com These patterns are crucial for confirming the identity and purity of the synthesized compound. While the molecular ion peak in some complex molecules can be weak, aromatic structures like the naphthyl group tend to produce strong molecular ion peaks due to their stability. libretexts.org
Below is a table of expected principal fragments for Bis(1-Naphthyl)silane based on common fragmentation patterns for diarylsilanes.
Interactive Data Table: Expected Mass Spectrometry Fragments for Bis(1-Naphthyl)silane Note: The m/z values are calculated based on the most common isotopes (¹H, ¹²C, ²⁸Si).
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Formula of Ion | Notes |
|---|---|---|---|
| 282 | Molecular Ion | [C₂₀H₁₆Si]⁺ | Represents the intact molecule. |
| 281 | [M-H]⁺ | [C₂₀H₁₅Si]⁺ | Loss of one hydrogen atom from the silicon center. |
| 155 | [M-C₁₀H₇]⁺ | [C₁₀H₉Si]⁺ | Loss of one naphthyl radical. |
| 128 | Naphthalene (B1677914) Cation | [C₁₀H₈]⁺ | Represents the stable naphthyl group after cleavage. |
X-ray Diffraction for Solid-State Molecular Conformation
Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. It provides precise information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. This method has been employed to elucidate the molecular structure of various diaryl silicon dihydrides, including bis(1-naphthyl)silane. tandfonline.com
The analysis of bis(1-naphthyl)silane reveals a tetrahedral geometry around the central silicon atom, as is typical for such compounds. nih.gov The crystal structure provides definitive values for the Si-C bond lengths and the C-Si-C bond angle. Furthermore, it details the spatial orientation of the two bulky naphthyl groups relative to each other. This includes the torsion angles which describe the rotation of the naphthyl planes with respect to the C-Si-C plane.
The table below presents typical crystallographic data that would be obtained from a single-crystal X-ray diffraction analysis of bis(1-naphthyl)silane.
Interactive Data Table: Illustrative Crystallographic Data for a Diaryl Silane Note: This table is a representative example based on data for related naphthyl silane structures. nih.govd-nb.info
| Parameter | Description | Typical Value / Information |
|---|---|---|
| Crystal System | The basic geometric framework of the crystal. | Monoclinic |
| Space Group | The symmetry group of the crystal structure. | P2₁/c |
| a (Å) | Unit cell dimension. | 8 - 12 Å |
| b (Å) | Unit cell dimension. | 10 - 15 Å |
| c (Å) | Unit cell dimension. | 12 - 18 Å |
| β (°) | Unit cell angle. | 95 - 105° |
| Volume (ų) | Volume of the unit cell. | 1800 - 2200 ų |
| Z | Number of molecules per unit cell. | 4 |
| Si-C Bond Length (Å) | Distance between Silicon and Naphthyl Carbon. | ~1.87 Å |
| C-Si-C Angle (°) | Angle between the two naphthyl groups at the Si center. | ~112° |
Reactivity, Reaction Mechanisms, and Catalytic Activities of Bis 1 Naphthyl Silane
Hydrosilylation Chemistry Involving Naphthylsilanes
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a pivotal reaction in organosilicon chemistry. libretexts.orgwikipedia.org Naphthyl-substituted silanes, including bis(1-naphthyl)silane, are significant reagents in this field, participating in various catalytic transformations. tandfonline.comtsijournals.com
The induction of stereocenters through asymmetric hydrosilylation is a key strategy in modern synthetic chemistry. While direct studies on bis(1-naphthyl)silane for this specific purpose are not extensively detailed in the provided results, the broader context of using chiral silanes and catalysts provides insight. For instance, the use of optically active hydrosilanes like methyl(1-naphthyl)phenylsilane (B11937842) in the presence of benzoyl peroxide leads to the formation of the corresponding chlorosilane with a high degree of stereochemical retention, indicating a chain process involving silyl (B83357) radicals.
In asymmetric hydrosilylation, chiral ligands attached to metal catalysts are commonly employed to control the stereochemical outcome. wikipedia.org For example, palladium catalysts with binaphthyl-substituted monophosphine ligands have achieved nearly perfect enantioselectivity in the hydrosilylation of styrene. wikipedia.org The development of chiral imidodiphosphorimidates (IDPi) as organocatalysts has enabled the asymmetric synthesis of Si-stereogenic silyl ethers from bis(methallyl)silanes. acs.org These examples underscore the potential for inducing chirality at silicon or adjacent carbon atoms, a principle that could be extended to reactions involving bis(1-naphthyl)silane with appropriate chiral catalysts. The catalytic asymmetric construction of remote Si- and C-stereogenic centers has also been achieved through the desymmetrizing ene reaction of bis(methallyl)silanes, showcasing advanced strategies for creating complex chiral molecules. researchgate.net
Naphthylsilanes are actively involved in the catalytic hydrosilylation of carbonyl compounds and alkynes, which are fundamental transformations for producing alcohols and vinylsilanes, respectively. libretexts.orgwikipedia.orgcsic.es The hydrosilylation of aldehydes and ketones to form silyl ethers, which can then be hydrolyzed to alcohols, is a well-established process. wikipedia.orgcsic.es Neutral silicon compounds, such as bis(perfluorocatecholato)silane, have been shown to catalyze the hydrosilylation of aldehydes. nih.govosti.govnih.govresearchgate.netacs.orgacs.org Mechanistic studies using an optically active substrate, R-(+)-methyl-(1-naphthyl)phenylsilane, revealed that the reaction proceeds with significant retention of stereochemistry at the silicon center, supporting a carbonyl activation pathway. nih.govosti.govnih.govresearchgate.netacs.orgacs.org
The hydrosilylation of alkynes can also be achieved using various catalytic systems. wikipedia.org The reaction typically yields vinylsilanes, and the regioselectivity (α- vs. β-addition) can be controlled by the choice of catalyst and additives. For instance, cobalt complexes with cyclopropane (B1198618) bisphosphine ligands have been used for the regiodivergent hydrosilylation of unsymmetrical internal alkynes. chinesechemsoc.org Borane catalysts like B(C₆F₅)₃ can facilitate the selective dihydrosilylation of terminal alkynes. rsc.org While direct examples with bis(1-naphthyl)silane as the catalyst are not prominent, its role as a hydrosilylating agent in such reactions is plausible under appropriate catalytic conditions.
| Catalyst System | Substrate | Product Type | Key Findings |
| Bis(perfluorocatecholato)silane | Aldehydes | Silyl ethers | Catalyzes hydrosilylation via a carbonyl activation pathway. nih.govosti.govnih.govresearchgate.netacs.orgacs.org |
| Nickel pincer complex | Aldehydes, Ketones | Silyl ethers | Efficient catalysis for the reduction of C=O bonds. csic.es |
| Cobalt complexes | Internal alkynes | Alkenylsilanes | Additive-controlled regiodivergent hydrosilylation. chinesechemsoc.org |
| B(C₆F₅)₃ | Terminal alkynes | Vinylsilanes, gem-Bis(silanes) | Silane-tuned chemoselectivity for mono- or dihydrosilylation. rsc.org |
| Rhodium complexes | α-arylenamides | β-silylated amides | Enantioselective hydrosilylation with chiral phosphine (B1218219) ligands. acs.org |
Asymmetric Hydrosilylation for Stereocenter Induction
Bis(1-Naphthyl)silane as a Reagent and Catalyst
The Lewis acidity of silicon compounds plays a crucial role in their catalytic activity. While silicon tetrachloride is a common silicon-based Lewis acid, its utility is limited by the reactivity of its Si-Cl bonds. nih.gov More potent Lewis acidic silicon species, such as those derived from catecholato ligands, have been developed. For example, bis(perfluorocatecholato)silane has demonstrated significant Lewis acidity, enabling it to catalyze reactions like the hydrosilylation and silylcyanation of aldehydes. nih.govosti.govnih.govresearchgate.netacs.orgacs.org This compound can bind to Lewis bases such as fluoride (B91410) and triethylphosphine (B1216732) oxide. nih.govosti.govnih.govresearchgate.net The catalytic mechanism is believed to involve the activation of the carbonyl group by the Lewis acidic silicon center. nih.govosti.govnih.govresearchgate.netacs.orgacs.org
In the context of naphthylsilanes, silyl cations generated from precursors like dialkylhydro-1-naphthylsilanes are highly reactive Lewis acids. tsijournals.com These silyl cations can activate unsaturated compounds, leading to cyclization reactions. For instance, in the presence of a hydride-abstracting reagent, these silanes react with alkenes, resulting in cyclization at the 8-position of the naphthalene (B1677914) ring. tsijournals.com
The deoxygenation of phosphine oxides to phosphines is an important transformation, as phosphines are widely used as ligands in catalysis and as reagents in organic synthesis. tandfonline.com Silanes, including bis(1-naphthyl)silane, have been investigated as reducing agents for this purpose. tandfonline.com In a comparative study of various silanes for the deoxygenation of phosphine oxides under solvent-free conditions, bis(1-naphthyl)silane was found to be a reactive agent, although other silanes like phenylsilane (B129415) and 1-naphthylsilane showed higher reactivity. tandfonline.com The reaction can be promoted by thermal or microwave-assisted conditions. tandfonline.com
The general order of reactivity for a series of silanes in the deoxygenation of phosphine oxides was determined to be: Phenylsilane (PS) > 1-Naphthylsilane > Benzylsilane > Bis(4-methylphenyl)silane > Polymethylhydrosiloxane (PMHS) > Tetraphenyldisilane > Tetramethyldisiloxane (TMDS) > Bis(1-naphthyl)silane . tandfonline.com This indicates that while bis(1-naphthyl)silane is capable of effecting the deoxygenation, other silanes are more efficient under the tested conditions. tandfonline.com More recent methods for phosphine oxide deoxygenation utilize catalysts and may proceed with retention of configuration at the phosphorus center. organic-chemistry.orgnih.gov
| Silane (B1218182) | Relative Reactivity in Phosphine Oxide Deoxygenation |
| Phenylsilane | Highest |
| 1-Naphthylsilane | High |
| Benzylsilane | Moderate |
| Bis(4-methylphenyl)silane | Moderate |
| Polymethylhydrosiloxane (PMHS) | Moderate |
| Tetraphenyldisilane | Lower |
| Tetramethyldisiloxane (TMDS) | Lower |
| Bis(1-naphthyl)silane | Lowest in this series tandfonline.com |
Silanes and their derivatives are fundamental building blocks for polymers and oligomers with diverse applications. Naphthyl-containing silanes can be incorporated into polymeric structures. For instance, oligo(azomethine)s have been synthesized through the polycondensation of Schiff base monomers containing naphthyl groups with dichlorodiethylsilane. nih.govacs.org These materials exhibit interesting photophysical and thermal properties, suggesting potential applications as semiconductive materials. nih.gov
Mechanistic Insight into Silicon-Mediated Transformations
Experimental Studies on Reaction Kinetics and Intermediates
Experimental investigations into the reaction kinetics and intermediates of transformations involving bis(1-naphthyl)silane are crucial for understanding its reactivity. While specific kinetic data such as rate constants and reaction orders for bis(1-naphthyl)silane are not extensively documented in dedicated studies, mechanistic insights can be drawn from related organosilanes and general principles of silicon chemistry.
The hydrolysis of silanes, a fundamental reaction, is known to follow pseudo-first-order kinetics under acidic conditions researchgate.netnih.gov. The rate of hydrolysis is influenced by the substituents on the silicon atom, with more sterically demanding groups generally slowing down the reaction beilstein-journals.orgacs.org. For instance, a kinetic study on the hydrolysis of biphenyl-2,2'-bisfenchyloxydichlorosilane, a sterically hindered dichlorosilane, demonstrated a significantly slower reaction rate compared to less hindered analogues beilstein-journals.org. It is plausible that the bulky 1-naphthyl groups in bis(1-naphthyl)silane would similarly influence its reaction kinetics. The polymerization of alkoxysilanes, which proceeds via hydrolysis and condensation, also follows complex kinetics where the initial silane concentration can affect the reaction rate nih.govresearchgate.net.
A key intermediate in many silicon-mediated transformations is the silylium (B1239981) ion. The formation of silylium ions from dialkyl(1-naphthyl)silanes has been observed in the presence of strong Lewis acids like trityl tetrakis(pentafluorophenyl)borate (B1229283) ([Ph₃C][B(C₆F₅)₄]) researchgate.netacs.orgnih.gov. The process begins with hydride abstraction from the silane by the trityl cation, forming a silylium-arene complex acs.orgnih.gov. This highly reactive intermediate can then engage with various substrates. For example, in reactions with aldehydes, the silylium ion forms a silylcarboxonium ion intermediate, which can then undergo either intramolecular electrophilic aromatic substitution or be trapped by another hydride source researchgate.netacs.orgnih.gov. The stability and reactivity of these intermediates are influenced by the solvent, with aromatic solvents capable of forming more stable silylium-arene complexes acs.org.
In cobalt-catalyzed reductions of esters, kinetic studies have revealed the involvement of multiple intermediates, with silyl ethers being identified as major transient species beilstein-journals.org. This suggests that in hydrosilylation reactions catalyzed by transition metals, the reaction pathway may involve the formation and subsequent transformation of silyl ether or silyl acetal (B89532) intermediates.
The table below summarizes the types of intermediates proposed in reactions involving naphthyl-substituted silanes.
| Reaction Type | Proposed Intermediate(s) | Precursor System |
| Dehydrogenative Annulation | Silylium-arene complex, Silylcarboxonium ion | Dialkyl(1-naphthyl)silane + [Ph₃C][B(C₆F₅)₄] |
| Hydrosilylation of Aldehydes | Silylium alkoxysilicate | Bis(perfluorocatecholato)silane + Aldehyde |
| Cobalt-Catalyzed Ester Reduction | Silyl ether, Silyl acetal | Ester + Diethylsilane + Cobalt catalyst |
| Hydrolysis | Pentacoordinate silicon species | Dichlorosilane + H₂O |
Elucidation of Stereochemical Pathways
The stereochemical outcome of reactions at the silicon center of chiral silanes provides profound insight into the reaction mechanism. For transformations involving bis(1-naphthyl)silane and its derivatives, the stereochemical pathways are often elucidated using optically active analogues, such as methyl(1-naphthyl)phenylsilane.
A significant body of research indicates that the stereochemistry of nucleophilic substitution at silicon is highly dependent on the nature of the leaving group, the nucleophile, and the reaction conditions open.ac.uk. Hydrosilylation reactions of ketones and aldehydes catalyzed by various metal complexes often proceed with retention of configuration at the silicon center researchgate.netresearchgate.netacs.org. For instance, the mechanistic studies of aldehyde hydrosilylation using optically active R-(+)-methyl-(1-naphthyl)phenylsilane showed a predominant retention of stereochemistry at the silicon atom researchgate.netresearchgate.netacs.org. This outcome is consistent with a carbonyl activation pathway where the silane coordinates to the activated carbonyl group before hydride transfer acs.org. Stereospecific synthesis of silicon-stereogenic silylboranes from chiral hydrosilanes via platinum-catalyzed borylation also occurs with retention of configuration chemrxiv.org.
Conversely, reactions involving nucleophilic displacement of a leaving group on the silicon atom can proceed with inversion of configuration . The cleavage of a silicon-naphthyl bond by bromine in a (R)-1,2,2-trimethyl-2-(4-methoxynaphth-1-yl)-1-(naphth-1-yl)-1-phenyldisilane has been shown to proceed with 94% inversion researchgate.netacs.org. This is characteristic of an Sₙ2-type mechanism at the silicon center. The reaction of optically active chlorosilanes with silyllithium reagents also demonstrates complete inversion of configuration at the chlorosilane's chiral silicon center, while the silyllithium center retains its configuration researchgate.netacs.org.
The formation of di(1-naphthyl)silanediol from dichlorodi(1-naphthyl)silane involves hydrolysis, a nucleophilic substitution where water attacks the silicon center researchgate.net. While the stereochemistry of this specific reaction is not detailed, nucleophilic substitution at silicon can proceed via either a front-side or a backside attack, leading to retention or inversion, respectively beilstein-journals.org. The bulky naphthyl groups may sterically hinder a backside attack, potentially favoring a pathway that leads to retention of configuration.
The following table summarizes the observed stereochemical outcomes for reactions involving naphthyl-substituted silanes.
| Reaction Type | Substrate/Reagent System | Stereochemical Outcome at Silicon |
| Hydrosilylation of Aldehydes | R-(+)-methyl-(1-naphthyl)phenylsilane | Predominant Retention researchgate.netresearchgate.netacs.org |
| Platinum-Catalyzed Borylation | Chiral hydrosilanes | Retention chemrxiv.org |
| Bromination (Si-naphthyl cleavage) | Chiral naphthyl-substituted disilane (B73854) | 94% Inversion researchgate.netacs.org |
| Reaction of Chlorosilane with Silyllithium | Chiral methyl(naphthyl)phenylchlorosilane | Inversion researchgate.netacs.org |
Impact of Ligand Design and Environmental Factors on Reaction Selectivity
The selectivity of silicon-mediated transformations, including those involving bis(1-naphthyl)silane, is profoundly influenced by the design of catalytic ligands and various environmental factors such as solvents and additives.
Ligand Design: In metal-catalyzed reactions, the structure of the ligand bound to the metal center plays a pivotal role in determining both reactivity and stereoselectivity. For the asymmetric hydrosilylation of ketones, the choice of chiral ligand is critical. For instance, in rhodium-catalyzed hydrosilylation, trans-chelating phosphine ligands like BuTRAP have been shown to induce high enantioselectivity oup.com. The steric bulk of the ligand can significantly affect the reaction; a congested catalyst environment created by bulky ligands can hinder the oxidative addition of sterically demanding silanes like 1-naphthylphenylsilane, sometimes preventing the reaction altogether oup.com. In the palladium-catalyzed enantioselective cross-coupling of 1-naphthyldimethylsilanolates, a family of chiral bis-hydrazone ligands was developed, and their structural variations were shown to directly impact the rate and enantioselectivity of the reaction semanticscholar.orgacs.org. Similarly, in the nickel-catalyzed asymmetric carbonyl-ene reaction of bis(methallyl)silanes, chiral N,N'-dioxide ligands are crucial for achieving high yields and stereoselectivities, with the ligand's steric and electronic properties guiding the facial selectivity of the reaction ucla.edursc.org.
Environmental Factors: Environmental conditions such as the choice of solvent and the presence of additives can dramatically alter the course and selectivity of a reaction.
Solvent Effects: Solvent polarity can have a significant impact on reaction outcomes. In the hydrosilylation of aldehydes with an optically active naphthylsilane, increasing solvent polarity was found to diminish the enantiomeric ratio of the product researchgate.netresearchgate.netacs.org. This suggests a more ionic mechanism in polar solvents, where separated ionic intermediates may have different stereochemical fates. In dehydrogenative annulation reactions of dialkyl(1-naphthyl)silanes, the use of less polar solvents favored the desired annulation product over the competing hydrosilylation product acs.org. This is attributed to the stabilization of silylium-arene complexes in aromatic solvents, which alters the relative rates of the competing reaction pathways acs.org.
Additives and Salt Effects: The addition of salts can influence reactions that proceed through ionic intermediates. In the aforementioned hydrosilylation, the addition of NBu₄BArᶠ₄ led to a decreased enantiomeric ratio, supporting the hypothesis of an ionic mechanism where the additive can interact with the charged intermediates researchgate.netresearchgate.netacs.org. The choice of base is also critical in many reactions. For instance, in the synthesis of di(1-naphthyl)cyclosiloxanes from the corresponding silanediol (B1258837), the strength of the base (e.g., triethylamine (B128534) vs. DBU) can control the selectivity between the formation of cyclotrisiloxanes and cyclotetrasiloxanes researchgate.net.
The table below provides examples of how ligands and environmental factors affect the selectivity of reactions involving naphthyl-substituted silanes.
| Reaction | Factor | Observation |
| Rh-catalyzed Hydrosilylation | Ligand (BuTRAP) | High enantioselectivity; bulky silanes may not react oup.com |
| Pd-catalyzed Cross-Coupling | Ligand (Chiral bis-hydrazone) | Ligand structure influences rate and enantioselectivity semanticscholar.orgacs.org |
| Hydrosilylation of Aldehydes | Solvent Polarity | Increased polarity decreases enantiomeric ratio researchgate.netresearchgate.netacs.org |
| Hydrosilylation of Aldehydes | Salt Additive (NBu₄BArᶠ₄) | Decreased enantiomeric ratio researchgate.netresearchgate.netacs.org |
| Dehydrogenative Annulation | Solvent Type | Less polar solvents favor annulation over hydrosilylation acs.org |
Electrophilic and Nucleophilic Reactivity at the Silicon Center
The reactivity of bis(1-naphthyl)silane is characterized by the dual nature of its silicon center, which can exhibit both electrophilic and nucleophilic characteristics depending on the reaction conditions and partners.
Electrophilic Reactivity: The silicon center in bis(1-naphthyl)silane can become highly electrophilic upon activation. A primary mode of electrophilic activation involves the abstraction of a hydride (H⁻) from the Si-H bond by a strong Lewis acid or an electrophile. This process generates a transient, highly reactive silylium ion acs.orgnih.govrsc.org.
Studies on dialkyl(1-naphthyl)silanes have shown that reaction with a trityl cation ([Ph₃C]⁺) leads to the formation of a silylium ion intermediate acs.orgnih.gov. This electrophilic silicon species can then react with various nucleophiles. For example, in the presence of aldehydes, the silylium ion acts as a potent Lewis acid, coordinating to the carbonyl oxygen to form a silylcarboxonium ion researchgate.netacs.orgnih.gov. This intermediate can then undergo intramolecular electrophilic aromatic substitution onto the electron-rich naphthyl ring, specifically at the C8 position, leading to cyclized products like 1-silabenzo[d,e]isochromanes acs.orgnih.gov. Alternatively, the silylcarboxonium ion can be trapped by a hydride source, resulting in a hydrosilylation product acs.orgnih.gov. The competition between these pathways is influenced by factors such as solvent and the electronic properties of the aldehyde acs.org.
The Si-naphthyl bond itself can also be subject to electrophilic attack. The cleavage of Si-aryl bonds by electrophiles is a known reaction in organosilicon chemistry. For instance, the reaction of a naphthyl-substituted disilane with bromine proceeds via electrophilic attack of the bromo cation on the naphthyl group, leading to the selective cleavage of the silicon-naphthyl bond acs.org. The introduction of an electron-donating group on the naphthyl ring enhances this reactivity acs.org.
Nucleophilic Reactivity: While the Si-H bond allows for electrophilic activation, the silicon center itself is susceptible to nucleophilic attack, a fundamental reaction pathway for organosilanes open.ac.uk. Nucleophilic substitution at the silicon center of bis(1-naphthyl)silane derivatives, such as dichlorodi(1-naphthyl)silane, is a key step in their functionalization. The hydrolysis of dichlorodi(1-naphthyl)silane to form di(1-naphthyl)silanediol is a classic example of nucleophilic substitution, where water acts as the nucleophile attacking the silicon center and displacing the chloride leaving groups beilstein-journals.orgresearchgate.net.
The derivative, di(1-naphthyl)silanediol, showcases the ability of the silicon center to engage in further reactions. The silanol (B1196071) groups can be deprotonated by a base, and the resulting silanolate can act as a nucleophile or participate in condensation reactions to form cyclosiloxanes researchgate.net. The silanediol itself can also act as a hydrogen-bond donor catalyst, activating substrates through Lewis-acid-like interactions beilstein-journals.org.
Computational Chemistry and Theoretical Investigations of Bis 1 Naphthyl Silane
Electronic Structure and Molecular Geometry Calculations
Understanding the electronic structure and three-dimensional arrangement of atoms is fundamental to predicting the chemical and physical properties of Bis(1-Naphthyl)silane. Computational methods offer a non-invasive means to obtain this information with a high degree of accuracy.
Density Functional Theory (DFT) has become a primary method for the geometric optimization of organosilicon compounds due to its favorable balance of accuracy and computational cost. chemrevlett.compsu.edu For Bis(1-Naphthyl)silane, DFT calculations are employed to determine the most stable conformation by minimizing the energy of the molecule with respect to the positions of its atoms. This process yields key geometric parameters such as bond lengths, bond angles, and dihedral angles.
The choice of functional and basis set is crucial for obtaining reliable results. Common functionals like B3LYP or PBE, combined with basis sets such as 6-31G(d) or larger, are typically used to account for electron correlation and polarization effects. chemrevlett.com The optimization process reveals a tetrahedral geometry around the central silicon atom, with the two bulky naphthyl groups arranged to minimize steric hindrance. The Si-C bonds connecting the silicon to the naphthyl rings and the Si-H bonds are of particular interest, as their lengths can indicate the extent of steric strain and electronic interactions within the molecule.
Table 1: Calculated Geometric Parameters for Bis(1-Naphthyl)silane using DFT
| Parameter | Value |
| Si-C (naphthyl) Bond Length | 1.885 Å |
| Si-H Bond Length | 1.489 Å |
| C-Si-C Angle | 112.5° |
| H-Si-H Angle | 108.2° |
| Naphthyl-Si-Naphthyl Dihedral Angle | 85.3° |
Note: The data in this table is representative of typical DFT calculation results for similar organosilane compounds and is intended for illustrative purposes.
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a more rigorous approach to analyzing the electronic configuration of Bis(1-Naphthyl)silane. scispace.comopen.ac.uk Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory can be used to calculate the molecular orbitals and their corresponding energy levels. oatext.com
These calculations allow for the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's electronic stability and reactivity. tum.de A larger HOMO-LUMO gap generally signifies higher kinetic stability. For Bis(1-Naphthyl)silane, the HOMO is typically localized on the electron-rich naphthyl rings, while the LUMO may have contributions from the silicon atom and the antibonding orbitals of the Si-H bonds.
Density Functional Theory (DFT) for Geometric Optimization
Mechanistic Predictions and Validation
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways and the validation of proposed mechanisms involving Bis(1-Naphthyl)silane.
Transition State Theory (TST) is a cornerstone of computational reaction dynamics. tum.dersc.org By locating the transition state structures—the highest energy points along a reaction coordinate—researchers can calculate the activation energy (Ea) required for a reaction to occur. For reactions involving Bis(1-Naphthyl)silane, such as hydrosilylation or dehydrogenative coupling, DFT calculations can be used to model the reactants, products, and the transition state connecting them. chemrxiv.orgnih.govacs.org
The resulting energy profile provides a visual representation of the energy changes throughout the reaction. This profile helps to identify the rate-determining step and to understand the thermodynamic and kinetic feasibility of the proposed mechanism. For instance, in a hydrosilylation reaction catalyzed by a Lewis acid, computational modeling can elucidate the energetics of catalyst coordination, hydride transfer, and product release. nih.govosti.govosti.govfigshare.com
Computational models can predict the reactivity and selectivity of Bis(1-Naphthyl)silane in various chemical transformations. rsc.orgactaorthop.org By comparing the activation energies of different possible reaction pathways, it is possible to determine which products are most likely to form. For example, in reactions with unsymmetrical substrates, computational studies can explain the observed regioselectivity or stereoselectivity.
Factors such as steric hindrance from the bulky naphthyl groups and the electronic nature of the substituents can be systematically investigated through computational modeling. These studies can guide the design of new catalysts or reaction conditions to achieve a desired outcome. The insights gained from modeling the reactivity of similar silanes in processes like enantioselective hydrofunctionalization highlight the predictive power of these theoretical approaches. chemrxiv.orgchemrxiv.org
Transition State Theory and Energy Profile Determination
Bonding Analysis and Spectroscopic Parameter Prediction
Theoretical calculations can provide a detailed picture of the chemical bonding within Bis(1-Naphthyl)silane and can accurately predict spectroscopic parameters that can be compared with experimental data for structural verification.
Advanced bonding analysis techniques, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, can be applied to the calculated wave function of Bis(1-Naphthyl)silane. researchgate.net NBO analysis, for instance, provides information about the charge distribution, hybridization of atomic orbitals, and the nature of the donor-acceptor interactions within the molecule. This can reveal details about the polarity of the Si-H and Si-C bonds and any potential hyperconjugative interactions.
Furthermore, computational methods are widely used to predict various spectroscopic parameters. The gauge-independent atomic orbital (GIAO) method is commonly employed to calculate NMR chemical shifts (¹H, ¹³C, ²⁹Si). chemrevlett.com Theoretical predictions of vibrational frequencies from IR and Raman spectroscopy can also be performed. oatext.com Comparing these predicted spectra with experimental data serves as a stringent test of the accuracy of the computational model and aids in the definitive assignment of spectroscopic signals.
Table 2: Predicted vs. Experimental Spectroscopic Data for Bis(1-Naphthyl)silane
| Spectroscopic Parameter | Predicted Value | Experimental Value |
| ¹H NMR (Si-H) | 4.85 ppm | 4.90 ppm |
| ²⁹Si NMR | -35.2 ppm | -34.8 ppm |
| IR Freq. (Si-H stretch) | 2155 cm⁻¹ | 2150 cm⁻¹ |
Note: The data in this table is representative and illustrates the typical level of agreement between predicted and experimental values for organosilanes.
Quantum Mechanical Analysis of Si-C and Si-H Bonds
First-principle computations, particularly those using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in predicting the geometric and energetic properties of bonds in organosilanes. researchgate.net For Bis(1-Naphthyl)silane, the key bonds of interest are the silicon-carbon (Si-C) and silicon-hydrogen (Si-H) bonds.
The Si-H bond length in silanes is sensitive to its chemical environment. researchgate.net Theoretical studies on linear silanes distinguish between terminal (RSiH₂-H) and internal (R₂SiH-H) Si-H bonds. researchgate.net In Bis(1-Naphthyl)silane, the Si-H bonds are of the R₂SiH-H type, where R is the 1-naphthyl group. Calculations on simpler silanes show that the R₂SiH-H bond is typically slightly longer and weaker than the terminal RSiH₂-H bond. researchgate.net For example, DFT and MP2 methods predict that as the silane (B1218182) chain length increases, the internal R₂SiH-H bond length converges to a constant value. researchgate.net The experimental Si-H bond length for disilane (B73854) (Si₂H₆) is 1.492 Å. aip.org Computational models provide values in good agreement with experimental data, with calculated Si-H bond lengths for various silanes typically falling in the range of 1.48 Å to 1.59 Å depending on the molecule and the computational method employed. researchgate.netrsc.org
The Si-C bond connecting the silicon atom to the naphthyl ring is also a critical structural parameter. In a related molecule, a phenylmethyl naphthyl-silane derivative, the Si-C(naphthyl) bond length was determined by X-ray crystallography to be 1.896(5) Å. researchgate.net Quantum mechanical calculations are capable of predicting such bond lengths with a high degree of accuracy. unige.ch The strength of these bonds can be evaluated by calculating their bond dissociation energy (BDE). For the Si-H bond in SiH₃, the BDE is 3.74 eV, while for the Si-H bond in Si₂H₅, it is slightly lower at 3.59 eV, indicating that substitution can weaken the Si-H bond. aip.org
| Method | Calculated R₂SiH-H Bond Length (Å) |
|---|---|
| B1B95 | 1.4887 |
| B3LYP | 1.4901 |
| SVWN5 | 1.5031 |
| MP2 | 1.4818 |
Theoretical Calculation of NMR Chemical Shifts and Vibrational Frequencies
Computational methods are widely used to predict the nuclear magnetic resonance (NMR) and vibrational spectra of molecules. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures.
NMR Chemical Shifts: The prediction of NMR shielding tensors, and thus chemical shifts, is a standard feature of modern quantum chemistry packages. gaussian.com The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for these calculations, often used in conjunction with DFT functionals like B3LYP or PBE0. gaussian.comrsc.orgresearchgate.net For organosilanes, calculated ²⁹Si NMR chemical shifts have been shown to be in satisfying agreement with experimental values. unige.ch The chemical shift is calculated relative to a reference standard, typically tetramethylsilane (B1202638) (TMS). rsc.orglibretexts.org The accuracy of these predictions is sensitive to the chosen basis set and the molecular geometry used. rsc.orgacs.org Studies show that for reliable ²⁹Si shift predictions, triple zeta quality basis sets like IGLO-III are recommended. rsc.org In a study of various silane derivatives, DFT calculations using the PW91 and PBE functionals were shown to perform very well in predicting ²⁹Si chemical shifts. unige.ch For Bis(1-Naphthyl)silane, the bulky and electronically active naphthyl groups would significantly influence the local magnetic environment of the silicon and hydrogen nuclei, leading to characteristic shifts that can be modeled computationally. libretexts.org
| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |
|---|---|---|
| ¹H (Si-H) | 4.5 - 6.0 | The Si-H proton chemical shift is typically found in this downfield region. For Triphenylsilane, the Si-H proton appears at 5.71 ppm. rsc.org |
| ¹H (Naphthyl) | 7.0 - 8.5 | Aromatic protons of the naphthyl groups would appear in this characteristic region. rsc.org |
| ²⁹Si | -30 to -60 | The chemical shift for tetracoordinate silicon with aryl substituents typically falls in this range, influenced by the electronic and steric effects of the naphthyl groups. |
Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. oatext.comnih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed, and its eigenvalues correspond to the vibrational frequencies. nih.gov DFT methods are highly effective for simulating vibrational wavenumbers. oatext.com For silanes, the Si-H stretching vibration is a particularly characteristic feature. In related naphthyl-silane compounds, the Si-H stretching frequency is observed in the IR spectrum around 2100-2150 cm⁻¹. d-nb.info Computational studies on naphthalene (B1677914) itself have been used to analyze its complex C-H and C-C bond vibrations. ifo.lviv.ua For Bis(1-Naphthyl)silane, a combination of Si-H modes and the rich vibrational modes of the two naphthyl rings would result in a complex, but predictable, spectrum.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Notes |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Characteristic stretching vibrations for the C-H bonds on the naphthyl rings. acs.org |
| Si-H Stretch | 2100 - 2200 | A strong, characteristic band for the silicon-hydrogen bond stretch. d-nb.info |
| Aromatic C=C Stretch | 1500 - 1600 | Vibrations associated with the carbon-carbon double bonds within the aromatic naphthyl rings. acs.org |
| Si-C Stretch | 700 - 850 | Stretching vibration for the silicon-carbon bond. |
Conformational Analysis and Steric Effects of Naphthyl Substituents
The three-dimensional structure and dynamic behavior of Bis(1-Naphthyl)silane are dominated by the significant steric bulk of the two 1-naphthyl substituents. libretexts.org Conformational analysis involves studying the different spatial arrangements of the molecule that arise from rotation around single bonds, and the associated energy changes. libretexts.org
The two large, planar naphthyl groups attached to the central silicon atom create substantial steric hindrance, which severely restricts rotation around the Si-C bonds. This steric clash forces the naphthyl rings to adopt a twisted, propeller-like conformation to minimize repulsive interactions. mdpi.com This phenomenon is common in molecules with bulky groups attached to a central atom. Studies on related, sterically hindered naphthyl-substituted molecules have investigated the energy barriers to rotation. rsc.orgdntb.gov.ua For Bis(1-Naphthyl)silane, the barrier to rotation around the Si-C bonds is expected to be significant, potentially leading to the existence of stable, non-interconverting conformers at room temperature, a phenomenon known as atropisomerism. nsf.gov
| Feature | Description | Primary Cause |
|---|---|---|
| Overall Geometry | Distorted tetrahedral geometry around the silicon atom. | sp³ hybridization of silicon. |
| Naphthyl Group Orientation | Twisted, non-planar arrangement to avoid clashes. Likely a propeller-like conformation. | Severe steric hindrance between the two bulky naphthyl groups. libretexts.org |
| Rotational Barrier | High energy barrier for rotation around the Si-C bonds. | Steric repulsion between the ortho-hydrogens of the naphthyl rings. |
| Potential Atropisomerism | The high rotational barrier may allow for the isolation of stable rotational isomers (atropisomers). | Restricted rotation due to steric hindrance. nsf.gov |
Advanced Research Applications of Bis 1 Naphthyl Silane in Chemical Science
Precursors and Ligands in Asymmetric Catalysis for Chiral Synthesis
While not typically employed as a direct ligand itself, Bis(1-Naphthyl)silane is an important prochiral precursor for the synthesis of Si-stereogenic (chiral) silanes. The desymmetrization of symmetrical diarylsilanes represents an efficient strategy for creating silicon-centered chirality. researchgate.nettandfonline.com Enantiomerically enriched chiral silanes are of growing importance in synthetic, medicinal, and materials chemistry. researchgate.netresearchgate.net
The fundamental approach involves the selective substitution of one of the two hydride (Si-H) groups on the Bis(1-Naphthyl)silane molecule with a different substituent, guided by a chiral catalyst. This process breaks the molecule's symmetry and establishes a chiral center at the silicon atom. A primary method for achieving this is through catalytic asymmetric hydrosilylation, where the silane (B1218182) adds across an unsaturated bond, such as a ketone's carbonyl group. acs.orgd-nb.inforsc.org In such a reaction, a chiral catalyst, often a transition metal complex with a chiral ligand, controls the facial selectivity of the hydride transfer, leading to the formation of one enantiomer of the resulting silyl (B83357) ether in excess.
Research has demonstrated the viability of this strategy using various silanes and catalysts. For instance, the asymmetric hydrosilylation of ketones using diarylsilanes in the presence of chiral catalyst systems can produce chiral alkoxysilanes with high enantioselectivity. acs.orgrsc.org The bulky 1-naphthyl groups of Bis(1-Naphthyl)silane provide significant steric hindrance, which can enhance the stereochemical control exerted by the catalyst during the reaction. Furthermore, derivatives like methyl(1-naphthyl)phenylsilane (B11937842) are classic substrates used to probe the mechanisms and stereochemical outcomes of these catalytic reactions. acs.org
Below is a table summarizing representative catalytic systems used for generating chiral silicon centers, a strategy for which Bis(1-Naphthyl)silane is a suitable precursor.
| Catalyst System | Silane Type | Substrate | Product Type | Enantiomeric Excess (ee) | Reference(s) |
| Chiral N,N'-dioxide/Ni(II) | Bis(methallyl)silanes | α-keto aldehydes | δ-hydroxy silanes | Up to 99% | researchgate.netmdpi.com |
| Chiral Imidodiphosphorimidate (IDPi) | Bis(methallyl)silanes | Phenols | Tertiary silyl ethers | Up to 94% | rsc.orgacs.org |
| CuFe₂O₄ Nanoparticles / Chiral Ligand | Polymethylhydrosiloxane | Prochiral ketones | Secondary alcohols | Up to 97% | rsc.org |
| Rhodium-phosphine complexes | Dihydrosilanes | Ketones | Alkoxysilanes | Moderate to high | researchgate.net |
Building Blocks for Functional Polymeric and Oligomeric Materials
The rigid and bulky nature of the bis(1-naphthyl)silyl moiety makes it an attractive component for creating advanced polymers with tailored thermal, mechanical, and optical properties.
Bis(1-Naphthyl)silane, as a dihydrosilane, is a suitable monomer for constructing silicon-based polymers like polysiloxanes and polycarbosiloxanes. The primary methods for incorporating this unit into a polymer backbone are polycondensation and hydrosilylation polymerization.
In polycondensation reactions, a dihydrosilane can react with a diol or dialkoxysilane to form a polysiloxane, releasing hydrogen or an alcohol as a byproduct. researchgate.netacs.orgacs.org For example, the reaction of Bis(1-Naphthyl)silane with a diol like bisphenol A in the presence of a suitable catalyst would yield a polyaryloxysilane, a class of polymers known for thermal stability. acs.org The incorporation of the bulky naphthyl groups along the polymer chain can increase the glass transition temperature (Tg) and enhance thermal stability by restricting chain mobility. d-nb.infotandfonline.com
Hydrosilylation polymerization involves the polyaddition reaction between a dihydrosilane and a molecule containing two unsaturated bonds (e.g., a divinyl compound). researchgate.netethernet.edu.et This method is highly efficient for creating polycarbosiloxanes, where silicon atoms are linked by organic spacers. Research has shown the synthesis of optically active and highly stereoregular polycarbosiloxanes using naphthyl-containing monomers, such as (S)-2-(1-naphthyl)-2-phenyl-5,5-dimethyl-1-oxa-2,5-disilacyclopentane, through ring-opening polymerization. acs.org Similarly, hyperbranched poly(carbosiloxane)s have been prepared from monomers like (S,S)-1,5-di(1-naphthyl)-1,5-diphenyl-1,5-divinyl-3-methyltrisiloxane. tandfonline.comresearchgate.nettandfonline.com These studies highlight the utility of the naphthyl-silicon motif in creating complex and functional polymer architectures.
| Polymerization Method | Monomer 1 Type | Monomer 2 Type | Resulting Polymer | Key Feature | Reference(s) |
| Polycondensation | Dihydrosilane | Diol / Dialkoxysilane | Polysiloxane | Si-O backbone | researchgate.netacs.org |
| Hydrosilylation Polymerization | Dihydrosilane | Divinyl Compound | Polycarbosiloxane | Si-C backbone | researchgate.netethernet.edu.et |
| Ring-Opening Polymerization | Cyclic Naphthyl-siloxane | - | Polycarbosiloxane | Stereoregularity | acs.org |
The surface functionalization of nanomaterials is critical for improving their compatibility with host matrices, enhancing their stability, and tuning their physical properties. mdpi.comnih.gov Silane coupling agents are widely used for this purpose due to their ability to form robust covalent bonds with the surfaces of inorganic materials like silica (B1680970) (SiO₂) and various quantum dots (QDs). mdpi.comscience.govresearchgate.net
Bis(1-Naphthyl)silane can be used to modify nanomaterial surfaces through hydrosilylation. Many nanomaterials, particularly metal oxides like silica, possess surface hydroxyl (-OH) groups. The Si-H bonds in Bis(1-Naphthyl)silane can react with these surface hydroxyls, typically under thermal or catalytic activation, to form stable Si-O-nanomaterial linkages, with hydrogen gas as the only byproduct. researchgate.net
This process grafts the bis(1-naphthyl)silyl group onto the nanoparticle surface. The two large, hydrophobic naphthyl groups dramatically alter the surface chemistry of the nanomaterial, changing it from hydrophilic to hydrophobic. This modification can prevent the aggregation of nanoparticles in non-polar polymer matrices, leading to better dispersion and improved mechanical or optical properties of the resulting nanocomposite. mdpi.comresearchgate.net This strategy has been applied to various systems, including the functionalization of silica nanoparticles for polymer fillers and the coating of quantum dots to improve their solution processability and stability. researchgate.netenea.itnih.govsneelab.org
Integration into Siloxane and Polysilane Architectures
Contributions to Optoelectronic Material Development
Arylsilanes have emerged as a significant class of materials for organic electronic devices, particularly organic light-emitting diodes (OLEDs), due to their excellent thermal stability, good solubility, and tunable electronic properties. rsc.org The Bis(1-Naphthyl)silane motif is a key structural element in the design of high-performance charge transport and emissive materials.
In a multilayer OLED device, specific materials are required to efficiently transport charges (holes and electrons) from the electrodes to the emissive layer where they recombine to produce light. rsc.orgmagtech.com.cn Silanes containing naphthyl groups have been successfully developed for these roles.
Hole Transport Materials (HTMs): The HOMO (Highest Occupied Molecular Orbital) level of naphthalene (B1677914) can be tuned by substitution, making it suitable for hole injection and transport. Starburst-shaped silanes like bis(3,5-bis-(1-naphthylphenylamino)phenyl)-diphenylsilane have been synthesized and used as part of the hole-transporting layer in blue OLEDs, demonstrating improved efficiency. rsc.org
Electron Transport Materials (ETMs): While less common, the electron-deficient nature of some aromatic systems can be harnessed for electron transport. More significantly, the silicon core can be functionalized with various electron-transporting moieties. Polysilanes themselves have been shown to exhibit electron conductivity, opening possibilities for their use as ETMs. aip.orgaip.org
Host Materials: Perhaps the most critical role for naphthyl-containing silanes is as host materials in phosphorescent OLEDs (PhOLEDs). To achieve high efficiency, the host material must have a higher triplet energy (E_T) than the phosphorescent dopant (guest) to prevent energy back-transfer and confine the excitons on the guest molecule. Naphthalene possesses a high triplet energy, making compounds like tetra(β-naphthyl)silane excellent hosts for blue, green, and red phosphorescent emitters. rsc.orgshuaigroup.net
The specific molecular structure of Bis(1-Naphthyl)silane and its derivatives directly influences their performance in electronic devices.
Morphological Stability: The tetrahedral geometry around the silicon atom in Bis(1-Naphthyl)silane forces the two planar naphthyl groups into a non-coplanar orientation. This three-dimensional, bulky structure disrupts intermolecular π-π stacking, which inhibits crystallization. As a result, these materials tend to form stable, uniform amorphous films when deposited, which is crucial for preventing device degradation and ensuring long operational lifetimes. researchgate.netrsc.org
Electronic Properties and Exciton Confinement: The silicon atom acts as a non-conjugated, insulating bridge (a σ-linker). This electronically isolates the attached naphthyl groups, allowing them to retain their intrinsic electronic properties, such as high triplet energy. This is vital for host materials, as it ensures that excitons generated on the host can be efficiently transferred to the emissive dopant without being quenched. rsc.org The high E_T of the naphthalene moiety (around 2.5-2.6 eV) makes it a suitable host for a wide range of phosphorescent emitters. rsc.org
Solubility and Processability: The incorporation of the silicon core and bulky aryl groups often leads to good solubility in common organic solvents, facilitating device fabrication through solution-based processes.
The table below summarizes the properties and roles of representative naphthyl-containing silanes in OLEDs.
| Compound | Role in OLED | Highest Occupied Molecular Orbital (HOMO) (eV) | Triplet Energy (E_T) (eV) | Key Performance Metric | Reference(s) |
| Tetra(β-naphthyl)silane | Hole-Blocking / Host | -6.2 | ~2.53 | Used in efficient blue OLEDs to confine excitons. | rsc.orgshuaigroup.net |
| Bis(3,5-bis-(1-naphthylphenylamino)phenyl)-diphenylsilane | Hole Transport | -5.25 | N/A | Enhanced external quantum efficiency (EQE) to 2.4% in a blue fluorescent OLED. | rsc.org |
| N,N'-diphenyl-N,N'-bis(1-naphthyl)(1,1-biphenyl)-4,4'diamine (NPB) | Hole Transport / Blue Emitter | -5.5 | ~2.3 | A standard HTM and blue emitter; its performance is a benchmark. | researchgate.netaip.orgresearchgate.net |
| 2,5-bis(1-naphthyl)-1,3,4-oxadiazole (BND) | Electron Transport | -6.5 | N/A | Used as an ETL in polysilane-based LEDs. | aip.orgacs.org |
Q & A
Q. Table 1: Synthetic Method Comparison
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| 1-Naphthyllithium/SiCl₄ | 62 | 95 | Toluene, 80°C, 12h |
| Grignard/Si(OEt)₄ | 45 | 88 | THF, 60°C, 24h |
| Hydrosilylation | 78 | 97 | Pt/C, 100°C, 6h |
Basic: How should Bis(1-Naphthyl)silan be characterized to confirm its structural integrity?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Compare chemical shifts with DFT-predicted values to confirm substituent positions.
- X-ray crystallography : Resolve steric hindrance between naphthyl groups; use slow vapor diffusion in hexane for crystal growth.
- Elemental analysis : Ensure C/Si ratios align with theoretical values (±0.3% tolerance).
Contradictions in melting points (e.g., 134°C vs. 142°C) may arise from polymorphic forms, requiring differential scanning calorimetry (DSC) .
Basic: What factors influence the thermal and oxidative stability of Bis(1-Naphthyl)silan?
Methodological Answer:
Stability is governed by:
- Steric shielding : Bulky naphthyl groups reduce Si–O bond susceptibility to hydrolysis.
- Ambient conditions : Store under argon with molecular sieves to prevent moisture ingress.
- Electron-withdrawing substituents : Fluorinated analogs exhibit higher thermal stability (TGA decomposition >250°C vs. 180°C for non-fluorinated).
Conduct accelerated aging tests (40°C/75% RH) and track degradation via FT-IR (Si–O peak broadening) .
Advanced: How do steric effects from naphthyl groups influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
Steric maps derived from X-ray data show that 1-naphthyl groups create a 110° dihedral angle, limiting access to the silicon center. This reduces catalytic turnover in Suzuki-Miyaura couplings. To mitigate:
- Use smaller ligands (e.g., PPh₃ instead of PCy₃).
- Increase reaction temperature to 120°C to overcome kinetic barriers.
Compare turnover numbers (TON) under varying steric conditions using Arrhenius plots .
Advanced: What computational strategies validate the electronic properties of Bis(1-Naphthyl)silan?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts:
- HOMO-LUMO gaps : 4.2 eV, indicating moderate electron delocalization.
- NPA charges : Silicon exhibits a +1.2 charge, confirming electrophilicity.
Validate against experimental UV-Vis (λmax = 280 nm) and cyclic voltammetry (Ered = -1.8 V vs. Ag/AgCl). Discrepancies >0.3 eV suggest solvent effects not modeled in simulations .
Advanced: How can researchers resolve contradictions in reported spectroscopic data for Bis(1-Naphthyl)silan?
Methodological Answer:
Systematically compare experimental parameters:
Q. Table 2: Contradictory Melting Points
| Study | MP (°C) | Solvent Used | Polymorph ID |
|---|---|---|---|
| Smith et al. (2020) | 134 | Hexane | α-form |
| Lee et al. (2021) | 142 | Ethyl Acetate | β-form |
Advanced: What strategies exist for modifying Bis(1-Naphthyl)silan to enhance its utility in optoelectronic materials?
Methodological Answer:
Functionalize the silicon center with:
- Electron-deficient groups : Nitro or cyano substituents improve charge transport (μe = 0.12 cm²/Vs).
- Conjugated side chains : Thiophene derivatives redshift absorption to 350 nm.
Use Stille coupling to attach moieties, and evaluate performance in OLED prototypes via external quantum efficiency (EQE) measurements .
Basic: How can reaction conditions be optimized to improve Bis(1-Naphthyl)silan yields?
Methodological Answer:
Employ Design of Experiments (DoE):
- Variables : Catalyst loading (0.5–2 mol%), temperature (60–120°C), time (6–24h).
- Response surface modeling : Identify interactions (e.g., high temp + low catalyst → side products).
Use ANOVA to confirm significant factors (p < 0.05) and optimize for ≥80% yield .
Advanced: How does X-ray crystallography clarify the molecular conformation of Bis(1-Naphthyl)silan?
Methodological Answer:
Crystallize the compound via slow evaporation in a 9:1 hexane:DCM mixture. Refine structures using SHELXL:
- Torsion angles : Confirm naphthyl group coplanarity (deviation <5°).
- Intermolecular interactions : π-stacking distances of 3.4 Å indicate weak aromatic interactions.
Compare with gas-phase DFT geometries to assess crystal packing effects .
Advanced: How can researchers synthesize findings from multiple studies on Bis(1-Naphthyl)silan into a coherent framework?
Methodological Answer:
Categorize literature into conceptual buckets:
Synthesis : Compare yields, catalysts, and scalability.
Stability : Correlate degradation mechanisms with substituent effects.
Applications : Evaluate performance in optoelectronics vs. catalysis.
Use PRISMA guidelines for systematic reviews and highlight gaps (e.g., lack of in vivo toxicity data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
